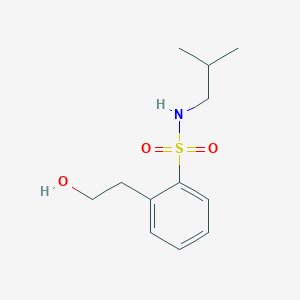
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1-sulfonyl chloride, 2-methylpropylamine, and 2-chloroethanol.
Formation of Intermediate: Benzene-1-sulfonyl chloride reacts with 2-methylpropylamine in the presence of a base such as triethylamine to form N-(2-methylpropyl)benzene-1-sulfonamide.
Hydroxyethylation: The intermediate N-(2-methylpropyl)benzene-1-sulfonamide is then reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the hydroxyethyl group, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-oxoethyl)-N-(2-methylpropyl)benzene-1-sulfonamide.
Reduction: Formation of N-(2-methylpropyl)benzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new antimicrobial agents, given the known activity of sulfonamides.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The hydroxyethyl and 2-methylpropyl groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyethyl)-N-(2-methylpropyl)benzene-1-sulfonamide: Unique due to the presence of both hydroxyethyl and 2-methylpropyl groups.
N-(2-methylpropyl)benzene-1-sulfonamide: Lacks the hydroxyethyl group, which may affect its chemical reactivity and biological activity.
2-(2-Hydroxyethyl)benzene-1-sulfonamide: Lacks the 2-methylpropyl group, which may influence its binding affinity and specificity.
Uniqueness
The presence of both hydroxyethyl and 2-methylpropyl groups in this compound makes it unique compared to other similar compounds. These groups can significantly impact the compound’s chemical properties, reactivity, and biological activity, making it a valuable molecule for various scientific and industrial applications.
特性
CAS番号 |
142382-52-3 |
|---|---|
分子式 |
C12H19NO3S |
分子量 |
257.35 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-10(2)9-13-17(15,16)12-6-4-3-5-11(12)7-8-14/h3-6,10,13-14H,7-9H2,1-2H3 |
InChIキー |
NWTSMXJKYYLGAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC=C1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


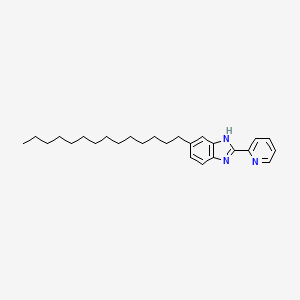
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
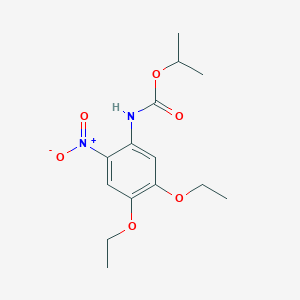

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
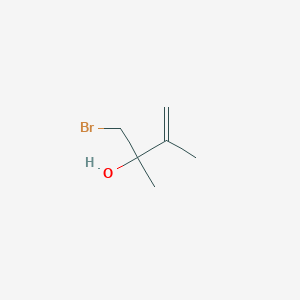
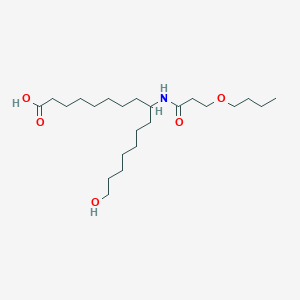
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
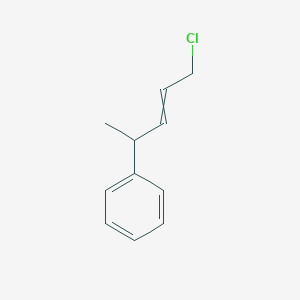
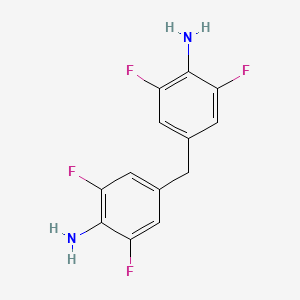
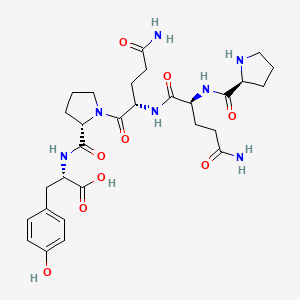
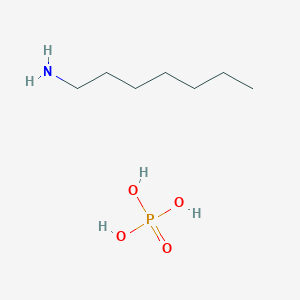
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
